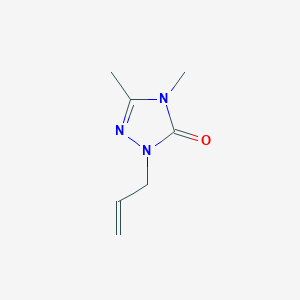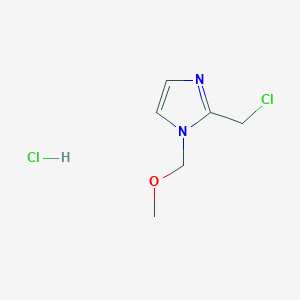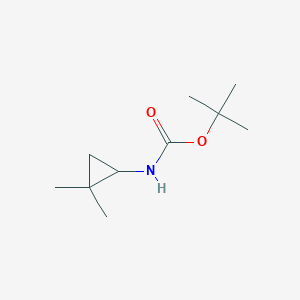
tert-Butyl 2,2-dimethylcyclopropylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Solvent Effects on Reactivity
One aspect of scientific research involving tert-butyl 2,2-dimethylcyclopropylcarbamate focuses on the reactivity of tert-butylcarbene in various solvents. The study by Rebecca T. Ruck and Maltland Jones (1998) highlights how different solvents can influence the formation of products from tert-butylcarbene, such as 1,1-dimethylcyclopropane and 2-methyl-2-butene. This work underscores the importance of solvent choice in chemical reactions involving carbene intermediates Ruck & Jones, 1998.
Biodegradable Polymers
In another study, M. Dewit and E. Gillies (2009) explored the development of cascade biodegradable polymers using carbamate linkages. These polymers, designed to degrade through a series of intramolecular reactions, offer potential applications in medical devices, drug delivery, and tissue engineering. The introduction of a tert-butylcarbamate group as a cleavable end-cap was a key feature in controlling the degradation kinetics of these polymers Dewit & Gillies, 2009.
Hydroxyl Group Protection
The protection of hydroxyl groups is a fundamental step in various synthetic pathways. E. Corey and A. Venkateswarlu (1972) discussed the development of dimethyl-tert-butylsilyl as a protective agent for hydroxyl groups. This group offers stability under various conditions and ease of removal, making it useful for a wide range of applications, including the synthesis of prostaglandins Corey & Venkateswarlu, 1972.
Synthesis of Insecticide Analogues
Research by Farina Brackmann et al. (2005) involved the synthesis of spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid from tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate. This work illustrates the versatility of tert-butyl 2,2-dimethylcyclopropylcarbamate in synthesizing novel compounds with potential applications in agriculture Brackmann et al., 2005.
Propriétés
IUPAC Name |
tert-butyl N-(2,2-dimethylcyclopropyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-9(2,3)13-8(12)11-7-6-10(7,4)5/h7H,6H2,1-5H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWGTWHNXIPOPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1NC(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2,2-dimethylcyclopropylcarbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

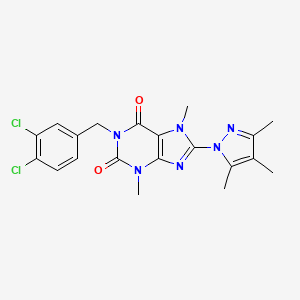
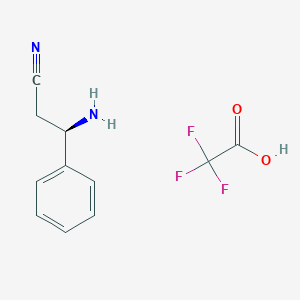
![Ethyl 3-{[3-(trifluoromethyl)benzyl]oxy}pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2987449.png)
![3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid](/img/no-structure.png)
![2-ethoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2987451.png)
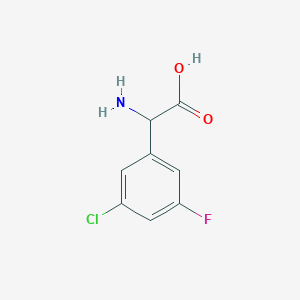
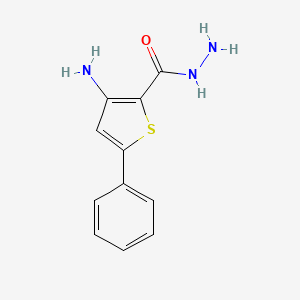
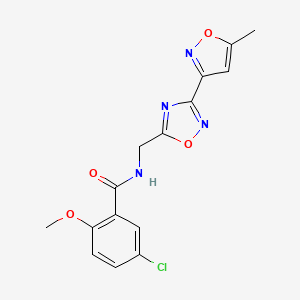
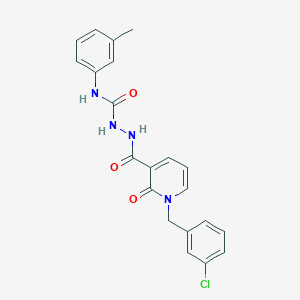
![N-cyclopropyl-2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide](/img/structure/B2987459.png)
![(E)-2-(4-chlorophenyl)-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]ethenesulfonamide](/img/structure/B2987463.png)
![2-Amino-2-[3-(1,3-benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2987464.png)
